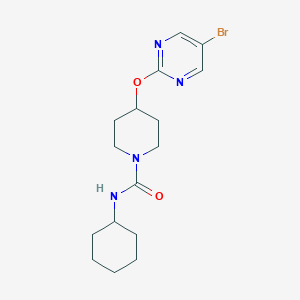

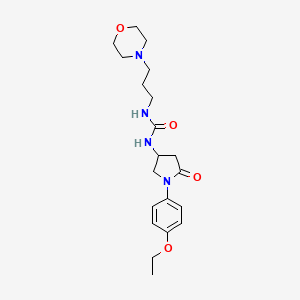

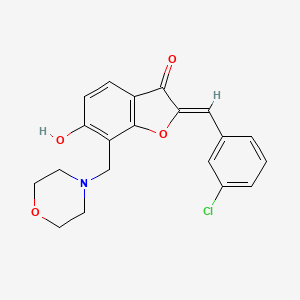

![molecular formula C20H19NO2S B2889862 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034445-16-2](/img/structure/B2889862.png)

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[b]thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that includes an indene and a benzo[b]thiophene moiety . Indene derivatives generally exhibit excellent physiological and pharmacological activity . Particularly, most methoxylated 2,3-dihydro-1H-indene-1-methanamines are found to be selective 5-HT2A receptor agonists and possess hallucinogenic properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, an efficient synthetic method for 2,3-dihydro-1H-indene-1-methanamine and its derivatives is described . This procedure has the advantages of mild conditions, less pollution, and simple manipulation .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone and diverse nucleophiles were reacted under Michael addition reaction condition and resulted in a variety of compounds with different stability .Applications De Recherche Scientifique

Antibacterial and Antifungal Activities

Compounds similar to N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[b]thiophene-2-carboxamide, such as thiophene-3-carboxamide derivatives, have demonstrated antibacterial and antifungal activities. These activities are attributed to the structural features of the compounds, including the thiophene ring and the carboxamide moiety. The presence of specific functional groups and their spatial arrangement significantly contribute to the biological activities observed (Vasu et al., 2005).

Anti-inflammatory Properties

Another important application area is the development of anti-inflammatory agents. Compounds structurally related to benzo[b]thiophene carboxamides, including various derivatives, have shown potential in inhibiting cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1. These molecules play a crucial role in inflammation and related diseases. By inhibiting the upregulation of these adhesion molecules, such compounds may offer therapeutic potential against inflammatory conditions (D. Boschelli et al., 1995).

Supramolecular Chemistry

In supramolecular chemistry, the design of molecules that can self-assemble into higher-order structures is of great interest. The structural motifs present in compounds like N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[b]thiophene-2-carboxamide may facilitate the formation of π-stacked rods encased in triply helical hydrogen bonded amide strands. Such structures are suggestive of new modes of organization for materials, including liquid crystals (M. Lightfoot et al., 1999).

Solid-state Fluorescence

The synthesis and study of benzo[c]thiophene derivatives have also revealed compounds with strong solid-state fluorescence. This property is valuable for materials science applications, including the development of fluorescent markers and sensors. The ability to control fluorescence through molecular design opens up possibilities for creating novel diagnostic tools and materials (Keita Fukuzumi et al., 2016).

Mécanisme D'action

Target of Action

The compound N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[b]thiophene-2-carboxamide is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them valuable for the development of new therapeutic derivatives . .

Mode of Action

Indole derivatives, in general, are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these targets’ functions, leading to the observed biological effects .

Biochemical Pathways

Indole derivatives are known to have diverse biological activities , suggesting that they may affect multiple biochemical pathways. For instance, some indole derivatives have been reported to show antiviral activity by inhibiting viral replication .

Result of Action

Given the diverse biological activities of indole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.

Propriétés

IUPAC Name |

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2S/c1-23-20(11-15-7-2-3-8-16(15)12-20)13-21-19(22)18-10-14-6-4-5-9-17(14)24-18/h2-10H,11-13H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZLJNOGBNIDSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[b]thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

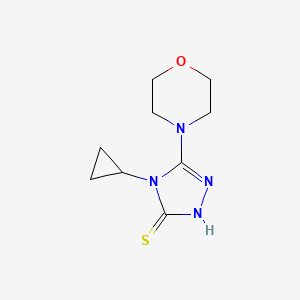

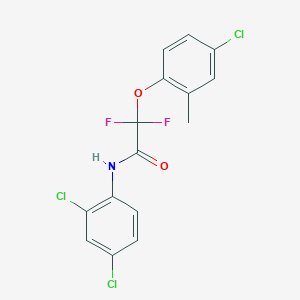

![3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B2889787.png)

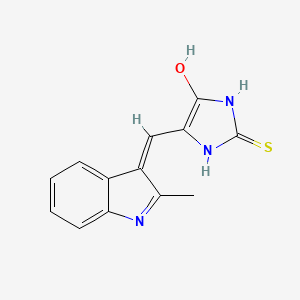

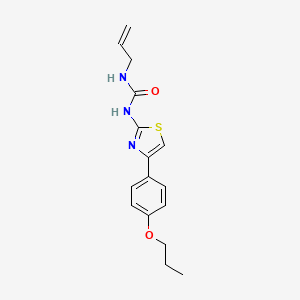

![methyl 1-(2-ethoxy-2-oxoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2889790.png)

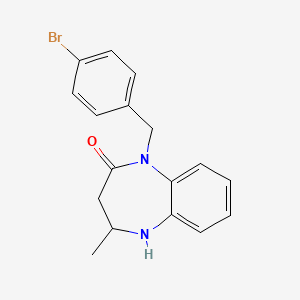

![3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione](/img/structure/B2889797.png)

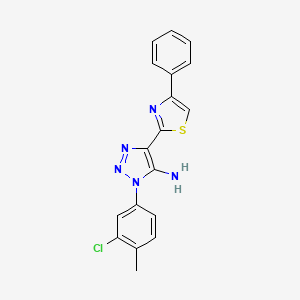

![N-(benzo[d]thiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2889799.png)